molecular formula C19H29N3O3 B2564062 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide CAS No. 2190365-61-6

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2564062
CAS No.: 2190365-61-6
M. Wt: 347.459
InChI Key: HGTIBNQWHWJARG-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, a dimethoxyphenyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other suitable alkylation methods.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable leaving group on the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-17-8-7-15(13-18(17)25-2)14-20-19(23)22-10-4-9-21(11-12-22)16-5-3-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIBNQWHWJARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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